Home > Products > Screening Compounds P114386 > Ipragliflozin L-proline
Ipragliflozin L-proline - 951382-34-6

Ipragliflozin L-proline

Catalog Number: EVT-3167826
CAS Number: 951382-34-6
Molecular Formula: C26H30FNO7S
Molecular Weight: 519.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Ipragliflozin L-proline is derived from ipragliflozin, which is synthesized through various chemical methods involving specific organic compounds. The compound belongs to the class of gliflozins, which are characterized by their mechanism of action that targets the sodium-glucose cotransporter proteins in the renal system .

Synthesis Analysis

The synthesis of ipragliflozin L-proline has been documented through several methodologies, with a notable method developed by Ma Shuai et al. This method involves a stereoselective approach starting from 2-[(5-iodo-2-fluorophenyl)methyl]-1-benzothiophene and 2,3,4,6-tetra-O-pivaloyl-α-D-glucopyranosyl bromide. The synthesis proceeds without the use of catalysts via an iodine-lithium-zinc exchange reaction, yielding a final product with high purity .

Key Steps in Synthesis:

  1. Formation of Arylzinc Derivative: The starting material undergoes a reaction to form an arylzinc derivative.
  2. Coupling Reaction: This derivative is coupled with pivaloyl-protected 1,2-anhydroglucal to yield an α-C-arylglucoside.
  3. Deprotection: The protecting groups are removed using sodium methoxide in refluxing methanol to yield ipragliflozin.
  4. Cocrystallization: Finally, ipragliflozin is reacted with L-proline in ethanol to form ipragliflozin L-proline as a cocrystal .
Molecular Structure Analysis

The molecular structure of ipragliflozin L-proline can be described by its chemical formula C19H22F2N2O5SC_{19}H_{22}F_{2}N_{2}O_{5}S. The compound features a complex arrangement that includes:

  • A benzothiophene core
  • A glucopyranosyl moiety
  • An L-proline component

The stereochemistry is crucial for its biological activity, with specific configurations influencing its interaction with sodium-glucose cotransporters. The structure has been confirmed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry .

Structural Data:

  • Molecular Weight: Approximately 414.45 g/mol
  • Melting Point: Decomposes between 203.3 °C and 205 °C
  • Optical Rotation: [α]D25=9.2°[α]_{D}^{25}=-9.2° (in acetonitrile/water) .
Chemical Reactions Analysis

Ipragliflozin L-proline participates in several chemical reactions primarily related to its synthesis and degradation:

  1. Deprotection Reactions: Involves the removal of protecting groups from the glucopyranosyl moiety.
  2. Acylation Reactions: Used during the coupling steps to protect hydroxyl groups.
  3. Salt Formation: Ipragliflozin can react with various acids to form salts that may enhance solubility or stability .

These reactions are critical for optimizing yield and purity during the synthesis process.

Mechanism of Action

Ipragliflozin exerts its pharmacological effects by selectively inhibiting the sodium-glucose cotransporter 2 protein located in the proximal tubules of the kidneys. This inhibition leads to decreased reabsorption of glucose back into the bloodstream, resulting in increased urinary glucose excretion (UGE). Consequently, this mechanism lowers blood glucose levels and aids in weight loss due to caloric loss through urine .

Key Mechanistic Insights:

  • Inhibition Constant (IC50): Ipragliflozin shows an IC50 value of approximately 7.4nM7.4\,nM for human SGLT2 and 1880nM1880\,nM for SGLT1, indicating a strong selectivity for SGLT2 .
  • Pharmacokinetics: It exhibits linear pharmacokinetics with peak plasma concentrations occurring around 1.31.3 to 1.4h1.4\,h post-administration .
Physical and Chemical Properties Analysis

Ipragliflozin L-proline possesses several notable physical and chemical properties:

  • Solubility: Soluble in ethanol and acetonitrile; limited solubility in water.
  • Stability: Stable under normal conditions but sensitive to extreme pH levels.
  • Purity: High purity levels (>99%) can be achieved through proper synthetic techniques .

These properties are essential for its formulation as a pharmaceutical product.

Applications

Ipragliflozin L-proline is primarily utilized in clinical settings for managing type 2 diabetes mellitus. Its applications include:

  • Glycemic Control: Effective in lowering blood glucose levels and improving glycemic control metrics like glycated hemoglobin (HbA1c).
  • Weight Management: Associated with modest weight loss due to increased urinary glucose excretion.
  • Cardiovascular Benefits: Emerging evidence suggests potential cardiovascular protective effects through blood pressure reduction .

Additionally, ongoing research is exploring its use in other metabolic disorders and conditions related to insulin resistance.

Historical Context and Development of Ipragliflozin L-Proline as an SGLT2 Inhibitor

Discovery and Rational Design of Ipragl-Proline

Ipragliflozin L-proline was developed through a strategic collaboration between Astellas Pharma and Kotobuki Pharmaceutical, culminating in its approval in Japan in 2014 under the brand name Suglat® [1] [9]. This compound represents a crystalline molecular complex where the active pharmaceutical ingredient (API) ipragliflozin – chemically designated as (1S)-1,5-anhydro-1-C-{3-[(1-benzothiophen-2-yl)methyl]-4-fluorophenyl}-D-glucitol – is co-formulated with the amino acid L-proline in a 1:1 stoichiometric ratio [1] [4]. The rational design centered on optimizing SGLT2 inhibitory potency while enhancing physicochemical properties. Ipragliflozin itself exhibits nanomolar-range inhibition of human SGLT2 (IC₅₀ = 7.38 nM) with 254-fold selectivity over SGLT1 (IC₅₀ = 1876 nM), a pharmacological profile crucial for minimizing gastrointestinal side effects associated with SGLT1 inhibition [2] [5]. The L-proline coformer was specifically selected to improve the crystalline stability and bioavailability of the intrinsically lipophilic ipragliflozin molecule. This cocrystal formation leverages hydrogen-bonding interactions between ipragliflozin's hydroxyl groups and proline's carboxylic acid/amine functionalities, creating a thermodynamically stable lattice structure that resists hydration-induced amorphization [4].

Table 1: Key Molecular Characteristics of Ipragliflozin L-Proline

PropertySpecification
Chemical Formula (Ipragliflozin)C₂₁H₂₁FO₅S
Molecular Weight404.45 g/mol (ipragliflozin)
Coformer Ratio1:1 (Ipragliflozin:L-Proline)
SGLT2 Inhibition (IC₅₀)7.38 nM
SGLT2/SGLT1 Selectivity254-fold
Primary Metabolic PathwayUGT-mediated glucuronidation (UGT2B7, UGT2B4, UGT1A8, UGT1A9) [1]
Elimination Half-life14.97 ± 4.58 hours [9]

Evolution of SGLT2 Inhibitors: From Phlorizin Derivatives to C-Glycoside Optimization

The development trajectory of SGLT2 inhibitors originated with phlorizin, a natural O-glucoside isolated from apple tree bark in 1835 [10]. Although phlorizin demonstrated significant glycosuric effects in animal models, its clinical utility was limited by poor oral bioavailability, rapid β-glucosidase hydrolysis, and non-selective inhibition of both SGLT1 and SGLT2 [3] [10]. This prompted medicinal chemistry efforts to develop hydrolytically stable analogs, leading to the strategic replacement of the O-glycosidic linkage with a hydrolysis-resistant C-glycosidic bond. Ipragliflozin exemplifies this optimized C-aryl glucoside architecture, featuring a benzothiophene-containing aglycone linked via a carbon-carbon bond to the glucitol moiety [5] [9].

The structural evolution focused on three critical pharmacological parameters:

  • Metabolic Stability: Replacement of the labile O-glycoside bond with a C-C bond prevented intestinal degradation by β-glucosidases, significantly improving oral bioavailability (>90% for ipragliflozin) compared to phlorizin [2] [6].
  • SGLT2 Selectivity: Systematic optimization of the aglycone moiety's aromatic system enhanced SGLT2 binding specificity. Ipragliflozin's 4-fluorobenzylbenzothiophene group demonstrated optimal interactions with SGLT2's hydrophobic binding pocket [1] [5].
  • Pharmacokinetic Optimization: Introduction of the fluorine atom at the 4-position of the distal phenyl ring enhanced membrane permeability and prolonged elimination half-life (15-16 hours), enabling once-daily dosing [1] [9].

Synthetic routes to ipragliflozin highlight this chemical innovation. A 2023 stereoselective synthesis achieved 52% overall yield and >99.9% purity through:

  • Palladium-catalyzed coupling of protected glucal with 2-[(5-bromo-2-fluorophenyl)-methyl]-1-benzothiophene
  • Hydrogenation
  • Deprotection and L-proline co-crystallization [5]

Table 2: Structural Evolution from Phlorizin to Modern C-Glycoside Inhibitors

CompoundGlycosidic LinkageAglycone MoietySGLT2 SelectivityMetabolic Stability
PhlorizinO-GlycosideDihydrochalconeLow (SGLT1/SGLT2 dual)Poor (β-glucosidase sensitive)
Early C-analogsC-GlycosideSimple alkyl/arylModerateImproved
IpragliflozinC-Glycoside4-Fluoro-(benzothiophenylmethyl)phenylHigh (254-fold)High (UGT metabolism)

Role of Ipragliflozin L-Proline in Addressing Unmet Needs in Type 2 Diabetes Therapeutics

Ipragliflozin L-proline emerged as a therapeutic innovation addressing critical limitations of conventional antidiabetic agents through its unique insulin-independent mechanism. Unlike insulin secretagogues (e.g., sulfonylureas) or insulin sensitizers (e.g., thiazolidinediones), ipragliflozin lowers plasma glucose by selectively inhibiting renal glucose reabsorption, thereby increasing urinary glucose excretion (UGE) without requiring functional pancreatic β-cells [6] [10]. This mechanism proved particularly valuable for patients experiencing secondary failure to established therapies, where declining β-cell function compromises insulin-dependent drugs.

Clinical studies demonstrated ipragliflozin's multifaceted benefits beyond glycemic control:

  • Weight Reduction: A 50 mg/day dose produced a 0.66 kg mean weight loss over 12 weeks via caloric excretion (average 90g glucose/24h) [1]
  • Blood Pressure Modulation: Significant reductions in systolic (3.2 mmHg) and diastolic blood pressure (2.5 mmHg) after 16 weeks, attributed to mild osmotic diuresis and sodium excretion [1]
  • Hepatic Fat Reduction: In the Amylin liver NASH model, ipragliflozin (40 mg/kg) decreased hepatic lipid content by 28%, serum FFAs by 22%, and upregulated PPARα-mediated lipid oxidation genes (CPT1A) [7]
  • Renal Hemodynamic Effects: Increased fractional glucose excretion persisted even in moderate renal impairment, unlike insulin-dependent agents [1]

These effects addressed three fundamental unmet needs:

  • Mitigation of Therapeutic Inertia: Provided an additive mechanism complementary to failing monotherapies
  • Cardiometabolic Comorbidity Management: Simultaneously improved glycemic control, weight, and hypertension
  • Renal Safety Profile: Avoided dose-limiting hypoglycemia and exhibited conserved efficacy in renal impairment [1] [8]

Table 3: Clinical Effects of Ipragliflozin L-Proline on Metabolic Parameters

ParameterChange (vs Baseline)DurationMechanismSource
HbA1c-0.65% to -0.94%12-24 weeksUrinary glucose excretion (UGE) [1] [9]
Body Weight-0.66 kg to -1.24 kg12 weeksCaloric loss via UGE (≈90g/24h) [1] [9]
Systolic Blood Pressure-3.2 mmHg16 weeksOsmotic diuresis/natriuresis [1]
Hepatic Triglycerides-28%8 weeks↑PPARα, ↑CPT1A, ↓SREBP1c [7]
Fasting Plasma Glucose-32.89 mg/dL24 weeksReduced renal threshold for glucose [1]

Properties

CAS Number

951382-34-6

Product Name

Ipragliflozin L-proline

IUPAC Name

(2S,3R,4R,5S,6R)-2-[3-(1-benzothiophen-2-ylmethyl)-4-fluorophenyl]-6-(hydroxymethyl)oxane-3,4,5-triol;(2S)-pyrrolidine-2-carboxylic acid

Molecular Formula

C26H30FNO7S

Molecular Weight

519.6 g/mol

InChI

InChI=1S/C21H21FO5S.C5H9NO2/c22-15-6-5-12(21-20(26)19(25)18(24)16(10-23)27-21)7-13(15)9-14-8-11-3-1-2-4-17(11)28-14;7-5(8)4-2-1-3-6-4/h1-8,16,18-21,23-26H,9-10H2;4,6H,1-3H2,(H,7,8)/t16-,18-,19+,20-,21+;4-/m10/s1

InChI Key

TUVGWWULBZIUBS-FVYIYGEMSA-N

SMILES

C1CC(NC1)C(=O)O.C1=CC=C2C(=C1)C=C(S2)CC3=C(C=CC(=C3)C4C(C(C(C(O4)CO)O)O)O)F

Canonical SMILES

C1CC(NC1)C(=O)O.C1=CC=C2C(=C1)C=C(S2)CC3=C(C=CC(=C3)C4C(C(C(C(O4)CO)O)O)O)F

Isomeric SMILES

C1C[C@H](NC1)C(=O)O.C1=CC=C2C(=C1)C=C(S2)CC3=C(C=CC(=C3)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.